N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1351648-64-0
Cat. No.: VC4158035
Molecular Formula: C20H24N4O5
Molecular Weight: 400.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351648-64-0 |
|---|---|
| Molecular Formula | C20H24N4O5 |
| Molecular Weight | 400.435 |
| IUPAC Name | N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H24N4O5/c1-23-13-16(18(22-23)27-2)17(25)21-15-5-3-14(4-6-15)19(26)24-9-7-20(8-10-24)28-11-12-29-20/h3-6,13H,7-12H2,1-2H3,(H,21,25) |
| Standard InChI Key | RFDMTDGNUOEOEY-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₀H₂₄N₄O₅, MW: 400.435 g/mol) integrates three distinct pharmacophoric elements:
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Spirocyclic Core: The 1,4-dioxa-8-azaspiro[4.5]decane system comprises a six-membered ring fused to a five-membered 1,4-dioxolane moiety, creating a rigid bicyclic framework. This spiro arrangement imposes conformational constraints that may enhance binding selectivity in biological targets.
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Pyrazole Carboxamide: The 3-methoxy-1-methylpyrazole-4-carboxamide group contributes hydrogen-bonding capabilities via its carboxamide (-CONH-) and methoxy (-OCH₃) substituents, while the methyl group at N1 enhances metabolic stability.
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Phenyl Carbonyl Linker: A para-substituted phenyl ring bridges the spirocycle and pyrazole units, enabling π-π stacking interactions and modulating solubility.
Spectroscopic and Computational Data
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SMILES:
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 -
InChIKey:
RFDMTDGNUOEOEY-UHFFFAOYSA-N -
logP: Estimated at ~1.7–2.1 based on analogous spirocyclic compounds .
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Polar Surface Area: 101.6 Ų (calculated), suggesting moderate membrane permeability .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₄O₅ | |
| Molecular Weight | 400.435 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 10 | |
| Topological Polar Surface | 101.6 Ų |
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves three principal stages (Figure 1):
Spirocyclic Core Formation
The 1,4-dioxa-8-azaspiro[4.5]decane is synthesized via cyclocondensation of 1,4-cyclohexanedione with ethylene glycol under acid catalysis, followed by reductive amination to introduce the nitrogen atom .
Pyrazole Carboxamide Preparation
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is generated through cyclization of ethyl acetoacetate with hydrazine derivatives, followed by methoxylation and methylation.
Final Coupling
The spirocyclic amine is acylated with 4-nitrobenzoyl chloride, reduced to the aniline, and coupled with the pyrazole carboxamide using carbodiimide-mediated amide bond formation.
Research Findings and Biological Relevance
Hypothesized Targets
While direct studies on this compound are sparse, structural analogs suggest potential interactions with:
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Neuropeptide Y (NPY) Receptors: Spirocyclic derivatives have shown affinity for NPY Y5 receptors, implicated in appetite regulation and metabolic disorders .
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Kinase Inhibition: The pyrazole carboxamide motif is common in kinase inhibitors (e.g., JAK2/STAT3 pathways) .
In Silico Predictions
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ADMET Profile: Moderate bioavailability (F ≈ 50%) is predicted due to balanced logP and polar surface area. Hepatic metabolism via CYP3A4 is likely .
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Target Engagement: Molecular docking suggests potential binding to the ATP pocket of kinases (e.g., CDK2) with ΔG ≈ -9.2 kcal/mol .
Data Presentation and Comparative Analysis
Table 2: Comparative Analysis of Spirocyclic Analogs
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